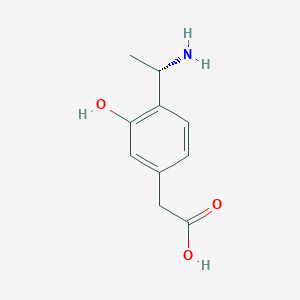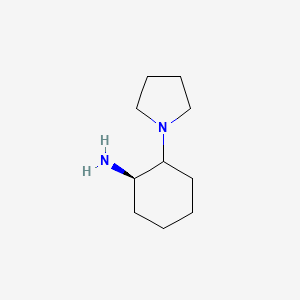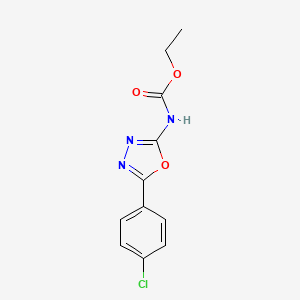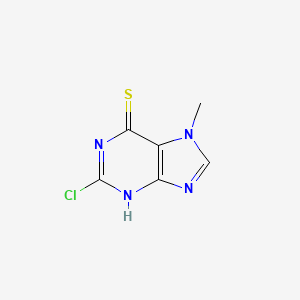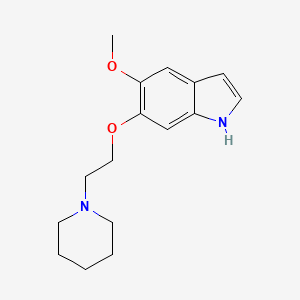
5-methoxy-6-(2-(piperidin-1-yl)ethoxy)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-6-(2-(piperidin-1-yl)ethoxy)-1H-indole is a synthetic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry. This particular compound features a methoxy group at the 5-position and a piperidin-1-yl ethoxy group at the 6-position of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-6-(2-(piperidin-1-yl)ethoxy)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole and 2-(piperidin-1-yl)ethanol.
Etherification: The 5-methoxyindole undergoes etherification with 2-(piperidin-1-yl)ethanol in the presence of a suitable base like potassium carbonate (K2CO3) and a solvent such as dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Purification: The crude product is purified using column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, automated purification systems, and large-scale reaction vessels.
Análisis De Reacciones Químicas
Types of Reactions
5-methoxy-6-(2-(piperidin-1-yl)ethoxy)-1H-indole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The indole ring can be reduced under hydrogenation conditions to form a tetrahydroindole derivative.
Substitution: The piperidin-1-yl ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of 5-hydroxy-6-(2-(piperidin-1-yl)ethoxy)-1H-indole or 5-formyl-6-(2-(piperidin-1-yl)ethoxy)-1H-indole.
Reduction: Formation of 5-methoxy-6-(2-(piperidin-1-yl)ethoxy)-1,2,3,4-tetrahydroindole.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-methoxy-6-(2-(piperidin-1-yl)ethoxy)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-methoxy-6-(2-(piperidin-1-yl)ethoxy)-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various signaling pathways, including those related to cell proliferation, apoptosis, and neurotransmission.
Comparación Con Compuestos Similares
Similar Compounds
- 5-methoxy-6-(piperidin-1-yl)pyridin-3-ylboronic acid
- 5-methoxy-6-(piperidin-1-yl)pyridin-3-yl)boronic acid
- 5-methoxy-6-[4-(pyridin-3-ylmethyl)piperidin-1-yl]pyrimidin-4-amine
Uniqueness
5-methoxy-6-(2-(piperidin-1-yl)ethoxy)-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its combination of a methoxy group and a piperidin-1-yl ethoxy group makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H22N2O2 |
|---|---|
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
5-methoxy-6-(2-piperidin-1-ylethoxy)-1H-indole |
InChI |
InChI=1S/C16H22N2O2/c1-19-15-11-13-5-6-17-14(13)12-16(15)20-10-9-18-7-3-2-4-8-18/h5-6,11-12,17H,2-4,7-10H2,1H3 |
Clave InChI |
MRTFOEKLFRDUEP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C=CN2)OCCN3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Benzylidene-2-ethylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12932375.png)
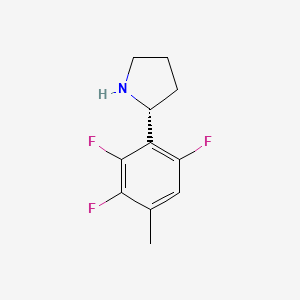
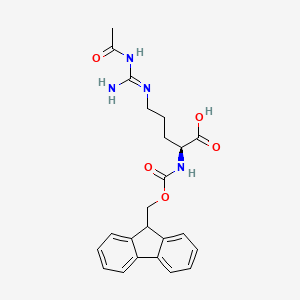

![tert-Butyl ((6-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B12932399.png)
![Bicyclo[4.3.1]decan-10-one](/img/structure/B12932401.png)
